N-(2-methoxyphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(2-Methoxyphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (hereafter referred to as the target compound) is a synthetic small molecule featuring a 1,2,4-triazole core substituted with a propyl chain at position 5, a 1H-pyrrol-1-yl group at position 4, and a sulfanyl-acetamide moiety linked to a 2-methoxyphenyl group. Its molecular formula is C₃₀H₃₃N₅O₅S₂, with a molecular weight of 575.67 g/mol .
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2S/c1-3-8-16-20-21-18(23(16)22-11-6-7-12-22)26-13-17(24)19-14-9-4-5-10-15(14)25-2/h4-7,9-12H,3,8,13H2,1-2H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOCYMEISDAXIRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(N1N2C=CC=C2)SCC(=O)NC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues in the 1,2,4-Triazole Sulfanyl Acetamide Family
The target compound belongs to a broader class of 1,2,4-triazole derivatives with sulfanyl-acetamide substituents. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison of Selected Analogues
Key Findings from Comparative Studies
(a) Role of Triazole Substituents
(b) Impact of Phenyl Substituents
- The 2-methoxy group on the phenyl ring in the target compound provides electron-donating effects, which may enhance binding to enzymes like TrxR1.
- Analogues with halogenated phenyl groups (e.g., 476485-90-2 in ) exhibit higher molecular weights and altered pharmacokinetic profiles due to increased polarity.
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